BrC1=CC(OCC)=C(OC)C=C1C#N
. The InChI representation is 1S/C10H10BrNO2/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-5H,3H2,1-2H3
.
The synthesis of 2-bromo-5-ethoxy-4-methoxybenzonitrile could potentially be achieved using strategies employed for similar compounds. For instance, 2-bromo-5-fluoroaniline can be synthesized through a multi-step process involving hydrogenation and purification steps []. Similarly, synthesizing 2-bromo-5-fluorobenzoic acid involves oxidation of 2-bromo-5-fluorotoluene under specific conditions []. These methods could be adapted and optimized for the synthesis of 2-bromo-5-ethoxy-4-methoxybenzonitrile.
Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the molecular structure of similar compounds. For example, DFT calculations provided insights into the equilibrium geometry, vibrational frequencies, and electronic properties of 2-bromo-5-methoxybenzonitrile []. Similar computational approaches could be employed to elucidate the molecular structure and properties of 2-bromo-5-ethoxy-4-methoxybenzonitrile.
Research on related compounds highlights potential chemical reactions involving 2-bromo-5-ethoxy-4-methoxybenzonitrile. For example, 4-bromo-5-iodo-1,2,3-triazole undergoes regioselective N2-substitution and Suzuki–Miyaura cross-coupling reactions, offering avenues for synthesizing diversely substituted triazole derivatives []. Such reactions could be explored with 2-bromo-5-ethoxy-4-methoxybenzonitrile to assess its reactivity and potential in generating novel compounds.
While the specific mechanism of action of 2-bromo-5-ethoxy-4-methoxybenzonitrile remains unexplored, studies on related compounds offer some clues. For example, research on (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), a compound structurally distinct from the target molecule but sharing a bromine substituent, suggests its ability to revert antibiotic tolerance in Pseudomonas aeruginosa PAO1 persister cells, potentially through mechanisms beyond quorum sensing inhibition []. While not directly transferable, such findings emphasize the potential of bromine-containing compounds like 2-bromo-5-ethoxy-4-methoxybenzonitrile to exhibit biological activities worth investigating.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6